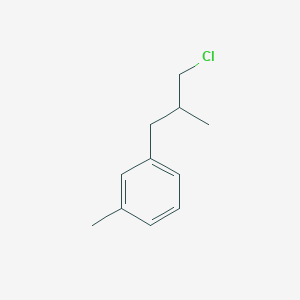
1-(3-Chloro-2-methylpropyl)-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-methylpropyl)-3-methylbenzene is an organic compound with the molecular formula C11H15Cl It is a derivative of benzene, where a 3-chloro-2-methylpropyl group and a methyl group are attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylpropyl)-3-methylbenzene typically involves the alkylation of 3-methylbenzene (toluene) with 3-chloro-2-methylpropyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the alkyl chloride reacts with the aromatic ring to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production of the compound with minimal by-products.
化学反应分析
Types of Reactions
1-(3-Chloro-2-methylpropyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and sodium thiolate (NaSMe). These reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include 1-(3-hydroxy-2-methylpropyl)-3-methylbenzene, 1-(3-amino-2-methylpropyl)-3-methylbenzene, and 1-(3-methylthiopropyl)-3-methylbenzene.
Oxidation Reactions: Products include 3-methylbenzoic acid and 3-methylbenzaldehyde.
Reduction Reactions: The major product is 1-(3-methylpropyl)-3-methylbenzene.
科学研究应用
1-(3-Chloro-2-methylpropyl)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Chloro-2-methylpropyl)-3-methylbenzene involves its interaction with specific molecular targets. The chlorine atom and the alkyl groups play a crucial role in its reactivity and interactions. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. Additionally, the chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
相似化合物的比较
1-(3-Chloro-2-methylpropyl)-3-methylbenzene can be compared with other similar compounds such as:
1-(3-Chloro-2-methylpropyl)benzene: Lacks the additional methyl group on the benzene ring, resulting in different reactivity and properties.
1-(3-Chloro-2-methylpropyl)-4-methylbenzene: The position of the methyl group on the benzene ring affects the compound’s chemical behavior and applications.
1-(3-Chloro-2-methylpropyl)-2-methylbenzene:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
属性
分子式 |
C11H15Cl |
|---|---|
分子量 |
182.69 g/mol |
IUPAC 名称 |
1-(3-chloro-2-methylpropyl)-3-methylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-9-4-3-5-11(6-9)7-10(2)8-12/h3-6,10H,7-8H2,1-2H3 |
InChI 键 |
VTAGUXLCKANNOL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CC(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzonitrile](/img/structure/B13216825.png)
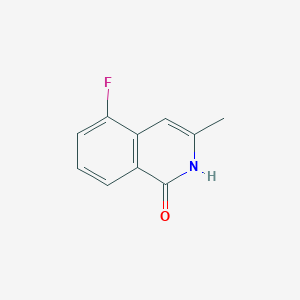
![[5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thien-2-yl]acetic acid](/img/structure/B13216834.png)
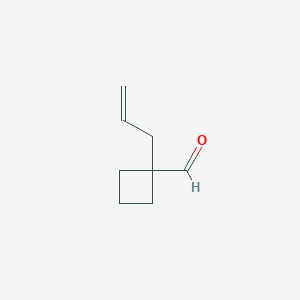
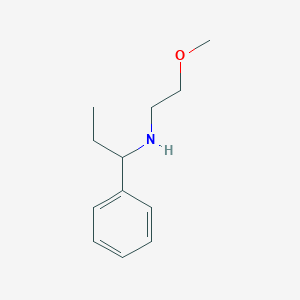

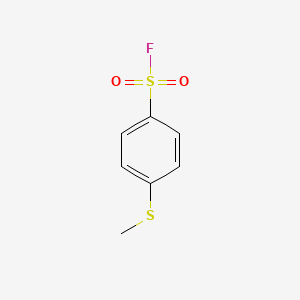


![4-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13216905.png)
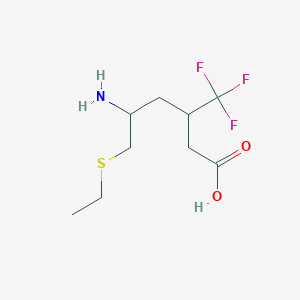
![7-(Methoxycarbonyl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B13216921.png)
